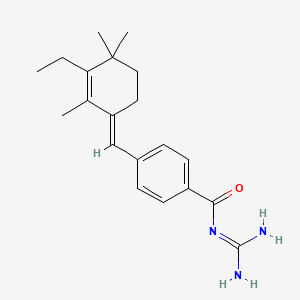

Magmas-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H27N3O |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(diaminomethylidene)-4-[(E)-(3-ethyl-2,4,4-trimethylcyclohex-2-en-1-ylidene)methyl]benzamide |

InChI |

InChI=1S/C20H27N3O/c1-5-17-13(2)16(10-11-20(17,3)4)12-14-6-8-15(9-7-14)18(24)23-19(21)22/h6-9,12H,5,10-11H2,1-4H3,(H4,21,22,23,24)/b16-12+ |

InChI Key |

XSSNKBMVZGXBCU-FOWTUZBSSA-N |

Isomeric SMILES |

CCC1=C(/C(=C/C2=CC=C(C=C2)C(=O)N=C(N)N)/CCC1(C)C)C |

Canonical SMILES |

CCC1=C(C(=CC2=CC=C(C=C2)C(=O)N=C(N)N)CCC1(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Magmas-IN-1: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Magmas (Mitochondria-associated granulocyte-macrophage colony-stimulating factor signal-transducing protein), also known as Tim16, is a critical component of the TIM23 translocase complex located in the inner mitochondrial membrane. This complex is essential for the import of nuclear-encoded proteins into the mitochondrial matrix, a fundamental process for mitochondrial biogenesis and cellular function. The dysregulation of Magmas has been implicated in various pathologies, including cancer, making it an attractive therapeutic target. Magmas-IN-1 and its potent analog, BT#9, are small molecule inhibitors designed to target Magmas, offering a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on the well-characterized activities of BT#9.

Core Mechanism of Action: Inhibition of Magmas and Disruption of Mitochondrial Function

The primary mechanism of action of this compound and its related compounds is the direct inhibition of the Magmas protein. This inhibition disrupts the normal functioning of the TIM23 complex, leading to a cascade of downstream cellular effects.

Direct Binding to Magmas

BT#9, the most extensively studied Magmas inhibitor, has been shown to directly bind to the Magmas protein. This interaction is the initiating event that leads to the subsequent biological effects. The binding affinity of BT#9 to Magmas has been determined by fluorometric titration.[1]

Impairment of Mitochondrial Protein Import

As a key component of the TIM23 translocase, Magmas, in complex with DnaJC19 (the human homolog of yeast Pam18), facilitates the translocation of precursor proteins into the mitochondrial matrix. By binding to Magmas, BT#9 is thought to interfere with the assembly or function of this import machinery, thereby blocking the entry of essential proteins into the mitochondria. This disruption of protein import is a central aspect of its mechanism of action.

Cellular Consequences of Magmas Inhibition

The inhibition of Magmas by compounds like BT#9 triggers a series of cellular events, culminating in anti-proliferative and pro-apoptotic effects in cancer cells.

Mitochondrial Respiratory Dysfunction

A key consequence of Magmas inhibition is the impairment of mitochondrial respiration. Treatment of glioma cells with BT#9 leads to a significant decrease in both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[2] This indicates a profound disruption of cellular bioenergetics, affecting both oxidative phosphorylation and glycolysis.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

Magmas has been identified as a regulator of cellular reactive oxygen species (ROS).[3][4] Inhibition of Magmas disrupts this regulatory function, leading to an accumulation of ROS. This increase in oxidative stress plays a critical role in the cytotoxic effects of Magmas inhibitors. The elevated ROS levels can damage cellular components and trigger programmed cell death.[1]

Induction of Apoptosis and Necrosis

The accumulation of ROS and disruption of mitochondrial function ultimately lead to the induction of cell death. BT#9 has been shown to induce apoptosis in glioma cells, as evidenced by the upregulation of cleaved caspase-3. In prostate cancer cells, BT#9 induces both apoptosis and a form of caspase-independent necrosis.

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

Magmas inhibitors have demonstrated significant anti-tumor activity in vitro. BT#9 effectively decreases cell proliferation in a dose- and time-dependent manner in various cancer cell lines, including glioma and medulloblastoma. Furthermore, these inhibitors have been shown to block the migration and invasion of cancer cells, suggesting their potential to inhibit metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the Magmas inhibitor BT#9.

Table 1: Binding Affinity of BT#9

| Compound | Target | Method | Dissociation Constant (Kd) |

| BT#9 | Magmas | Fluorometric Titration | 33 µM |

Table 2: IC50 Values of BT#9 in Cancer Cell Lines

| Cell Line | Cancer Type | Time Point | IC50 |

| DAOY | Medulloblastoma | 24 hours | 3.6 µM |

| DAOY | Medulloblastoma | 48 hours | 2.3 µM |

| DAOY | Medulloblastoma | 72 hours | 2.1 µM |

| D425 | Medulloblastoma | 24 hours | 3.38 µM |

| D425 | Medulloblastoma | 48 hours | 2.17 µM |

| D425 | Medulloblastoma | 72 hours | 2.16 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Magmas inhibitors.

Fluorometric Titration for Binding Affinity

-

Principle: This method is used to determine the binding affinity between a protein and a ligand. The intrinsic fluorescence of the protein (e.g., from tryptophan residues) is monitored as the ligand concentration is increased. Binding of the ligand to the protein can cause a change in the fluorescence signal, which can be used to calculate the dissociation constant (Kd).

-

Protocol Outline:

-

Purified Magmas protein is placed in a fluorometer cuvette at a constant concentration.

-

The intrinsic fluorescence of the protein is measured.

-

Increasing concentrations of BT#9 are titrated into the cuvette.

-

The fluorescence is measured after each addition and equilibration.

-

The change in fluorescence is plotted against the ligand concentration, and the data are fitted to a binding equation to determine the Kd.

-

Seahorse XF24 Metabolic Flux Analysis

-

Principle: The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time. It measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) from live cells in a multi-well plate.

-

Protocol Outline:

-

Cancer cells (e.g., D-54 MG or U-251 MG glioma cells) are seeded in a Seahorse XF24 cell culture microplate.

-

The cells are treated with different concentrations of BT#9 (e.g., 2.5 µM and 10 µM) for a specified period (e.g., 48 hours).

-

The cell culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a CO2-free incubator.

-

The Seahorse XF24 analyzer performs a series of measurements to establish a baseline OCR and ECAR.

-

Mitochondrial function is further interrogated by the sequential injection of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

OCR and ECAR are measured after each injection to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Cell Viability (MTT) Assay

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Cells are seeded in a 96-well plate and treated with various concentrations of BT#9 for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, MTT solution is added to each well and incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

-

Reactive Oxygen Species (ROS) Detection Assay

-

Principle: Cellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation by ROS. A common probe is 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Cells are treated with BT#9.

-

The cells are then incubated with the H2DCFDA probe.

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence intensity of DCF is measured using a fluorescence microscope, flow cytometer, or a microplate reader.

-

The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound/BT#9 action.

Experimental Workflow for Seahorse XF24 Metabolic Flux Analysis

Caption: Workflow for Seahorse XF24 metabolic flux analysis.

Logical Relationship of this compound Mechanism

Caption: Logical flow of this compound's mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magmas functions as a ROS regulator and provides cytoprotection against oxidative stress-mediated damages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magmas functions as a ROS regulator and provides cytoprotection against oxidative stress-mediated damages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Magmas-IN-1 and GM-CSF Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a critical cytokine that governs the proliferation, differentiation, and activation of myeloid cells. Its signaling cascade is integral to hematopoiesis and immune responses. Recent research has identified Mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling molecule (Magmas) as a key protein involved in mediating the cellular response to GM-CSF. This technical guide provides an in-depth exploration of the relationship between Magmas and the GM-CSF signaling pathway, with a particular focus on the effects of the novel small molecule inhibitor of Magmas, BT#9 (referred to herein as Magmas-IN-1 for the purpose of this guide). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of targeting Magmas in the context of GM-CSF-driven cellular processes.

The Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Signaling Pathway

GM-CSF initiates its biological effects by binding to a heterodimeric receptor complex composed of a ligand-specific α-subunit (GMRα) and a common β-subunit (βc) shared with the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5). This binding event triggers a cascade of intracellular signaling events crucial for cell survival, proliferation, and differentiation.

Upon ligand binding, the GM-CSF receptor complex undergoes a conformational change, leading to the activation of receptor-associated Janus kinases (JAKs), primarily JAK2. Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the βc subunit, creating docking sites for various signaling proteins containing Src homology 2 (SH2) domains. This initiates three major downstream signaling pathways:

-

JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAK2. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival and proliferation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, is also activated downstream of the GM-CSF receptor. This pathway plays a significant role in promoting cell proliferation and differentiation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis activated by GM-CSF. This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

Figure 1: GM-CSF Signaling Pathway.

Magmas: A Mitochondrial Protein in GM-CSF Signaling

Magmas, also known as TIMM16, is a highly conserved protein located in the inner mitochondrial membrane. It was initially identified as a GM-CSF-inducible gene in myeloid cells.[1] Studies have shown that a reduction in Magmas protein levels leads to impaired proliferation of cells in response to GM-CSF, but not to IL-3, highlighting its specific role in the GM-CSF signaling pathway.[1] While the precise molecular mechanism linking Magmas to the canonical GM-CSF signaling pathways is still under investigation, its mitochondrial localization suggests a role in regulating cellular metabolism and energy production, which are essential for the proliferative response induced by GM-CSF.

Figure 2: Logical Relationship of Magmas in GM-CSF Signaling.

This compound (BT#9): A Small Molecule Inhibitor of Magmas

BT#9 is a novel small molecule inhibitor that has been developed to target Magmas. While the direct inhibitory effect of BT#9 on the GM-CSF signaling cascade has not been quantitatively characterized in the reviewed literature, its biological effects, primarily cytotoxicity and induction of apoptosis in various cancer cell lines, have been documented. It is important to note that the available data focuses on the downstream consequences of Magmas inhibition rather than a direct modulation of the initial GM-CSF signaling events.

Quantitative Data: Cytotoxicity of this compound (BT#9)

The following tables summarize the available quantitative data on the cytotoxic effects of BT#9 on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of BT#9 required to inhibit cell viability by 50%.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |

| DAOY | Medulloblastoma | 24 | 3.6 | [2] |

| DAOY | Medulloblastoma | 48 | 2.3 | [2] |

| DAOY | Medulloblastoma | 72 | 2.1 | [2] |

| D425 | Medulloblastoma | 24 | 3.4 | |

| D425 | Medulloblastoma | 48 | 2.2 | |

| D425 | Medulloblastoma | 72 | 2.1 |

Table 1: IC50 Values of BT#9 in Medulloblastoma Cell Lines.

| Cell Line | Cancer Type | Time Point (hours) | BT#9 Concentration (µM) | % Cell Viability (Approx.) | Reference |

| D-54 MG | Glioma | 72 | 5 | ~60% | |

| D-54 MG | Glioma | 72 | 10 | ~40% | |

| U-251 MG | Glioma | 72 | 5 | ~70% | |

| U-251 MG | Glioma | 72 | 10 | ~50% | |

| U-118 MG | Glioma | 24 | 5 | ~80% | |

| U-118 MG | Glioma | 48 | 5 | ~60% | |

| U-118 MG | Glioma | 72 | 5 | ~40% |

Table 2: Dose- and Time-Dependent Cytotoxic Effects of BT#9 on Glioma Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and GM-CSF signaling.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound (BT#9) on cell proliferation.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound (BT#9) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (BT#9) and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Figure 3: MTT Cell Viability Assay Workflow.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol is designed to detect the phosphorylation status of key proteins in the GM-CSF signaling pathway (e.g., STAT5, ERK, Akt) following stimulation and inhibitor treatment.

Materials:

-

Cells of interest

-

GM-CSF

-

This compound (BT#9)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of STAT5, ERK, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and serum-starve them if necessary.

-

Pre-treat cells with this compound (BT#9) for a specified time.

-

Stimulate the cells with GM-CSF for a short period (e.g., 15-30 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Quantify protein concentration in the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis to quantify protein phosphorylation levels.

Figure 4: Western Blot Workflow for Phospho-Proteins.

Conclusion and Future Directions

The mitochondrial protein Magmas plays a crucial role in the cellular response to GM-CSF, particularly in promoting cell proliferation. The development of the small molecule inhibitor BT#9 (this compound) has provided a valuable tool to probe the function of Magmas and explore its therapeutic potential. While current data demonstrates the cytotoxic effects of BT#9 in various cancer models, a direct quantitative link between Magmas inhibition and the immediate downstream signaling events of the GM-CSF receptor has yet to be established.

Future research should focus on elucidating the precise molecular mechanisms by which Magmas influences the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways in response to GM-CSF. Quantitative studies, such as determining the IC50 of BT#9 for the inhibition of GM-CSF-induced phosphorylation of key signaling molecules, are essential to fully understand its mechanism of action. Such investigations will be critical for the rational design and development of Magmas inhibitors as targeted therapies for diseases driven by aberrant GM-CSF signaling, including certain cancers and inflammatory disorders.

References

The Pivotal Role of Magmas in Cell Viability and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magmas (Mitogen-activated protein kinase-associated protein involved in granulocyte-macrophage colony-stimulating factor signal transduction), also known as PAM16, is a crucial mitochondrial inner membrane protein with a highly conserved role across eukaryotes. This technical guide provides an in-depth analysis of the function of Magmas in fundamental cellular processes, including cell viability and proliferation. Through its essential role in the import of nuclear-encoded proteins into the mitochondrial matrix via the TIM23 translocase complex, Magmas is intrinsically linked to mitochondrial biogenesis and function. Emerging evidence highlights its overexpression in various malignancies, including prostate, glioma, and ovarian cancers, where it contributes to tumor progression and therapeutic resistance by modulating cellular metabolism and mitigating oxidative stress. Consequently, Magmas is a promising target for novel anti-cancer therapies. This document details the molecular mechanisms of Magmas, summarizes key quantitative data on its inhibition, provides detailed experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.

Introduction to Magmas

Magmas is a nuclear-encoded mitochondrial protein that is essential for eukaryotic life.[1] Its primary function is as a component of the presequence translocase-associated motor (PAM) of the TIM23 complex, which is responsible for the import of proteins into the mitochondrial matrix.[1][2][3] The deletion of the gene encoding Magmas (PAM16) is lethal in yeast, underscoring its critical role in maintaining cell viability.[1]

Functionally, Magmas forms a heterodimeric subcomplex with the J-protein Pam18 (also known as DnaJC19 in humans). This subcomplex regulates the ATPase activity of mitochondrial Hsp70 (mtHsp70), which provides the driving force for protein translocation across the inner mitochondrial membrane. By controlling the protein import process, Magmas plays a central role in mitochondrial biogenesis and the maintenance of mitochondrial function.

Recent studies have implicated Magmas in various pathological conditions, most notably in cancer. The protein is frequently overexpressed in a range of tumors, where it is thought to confer a survival advantage. This is attributed to its role in maintaining mitochondrial integrity, regulating reactive oxygen species (ROS) homeostasis, and protecting cells from apoptosis. The small molecule inhibitor, BT#9, has been developed to target Magmas and has shown significant anti-tumor activity in preclinical models, validating Magmas as a viable therapeutic target in oncology.

Magmas and Cell Viability

The essentiality of Magmas for cell viability is fundamentally linked to its role in mitochondrial protein import. Mitochondria are central to cellular energy production, metabolism, and the regulation of programmed cell death. By ensuring the proper localization of nuclear-encoded mitochondrial proteins, Magmas is indispensable for these processes.

Reduced expression of Magmas has been shown to decrease proliferative rates in cultured cells. Conversely, overexpression of Magmas can protect cells from pro-apoptotic stimuli, such as staurosporine, by preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.

In the context of cancer, the heightened metabolic demands of tumor cells necessitate robust mitochondrial function. The overexpression of Magmas in cancer cells likely supports this increased metabolic activity, thereby promoting cell survival and proliferation.

Magmas and Cell Proliferation

The influence of Magmas on cell proliferation is a direct consequence of its role in maintaining a healthy and functional mitochondrial network. By ensuring an adequate supply of essential mitochondrial proteins, Magmas supports the bioenergetic and biosynthetic needs of dividing cells.

Silencing of Magmas has been demonstrated to induce a G0/G1 cell cycle arrest in pituitary adenoma cells, indicating a role in cell cycle progression. Furthermore, inhibition of Magmas with the small molecule inhibitor BT#9 significantly decreases the proliferation of various cancer cell lines, including those derived from gliomas, medulloblastomas, and prostate cancer.

The anti-proliferative effects of Magmas inhibition are often accompanied by the induction of apoptosis, highlighting the dual role of Magmas in both promoting proliferation and preventing cell death.

Quantitative Data on Magmas Inhibition

The development of the small molecule inhibitor BT#9 has enabled the quantitative assessment of the effects of Magmas inhibition on cancer cells. The following tables summarize key findings from various studies.

Table 1: IC50 Values of BT#9 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |

| DAOY | Medulloblastoma | 3.6 | 2.3 | 2.1 | |

| D425 | Medulloblastoma | 3.4 | 2.2 | 2.1 | |

| D-54 MG | Glioblastoma | - | - | ~2.5 | |

| U-251 MG | Glioblastoma | - | - | ~2.5 | |

| U-118 MG | Glioblastoma | - | - | Not specified | |

| DU145 | Prostate Cancer | >20 | >10 | Not specified | |

| PC3 | Prostate Cancer | >20 | >10 | Not specified | |

| LN-229 | Glioblastoma | 6.5 | Not specified | Not specified |

Table 2: Effects of Magmas Inhibition on Apoptosis and Mitochondrial Respiration

| Cell Line | Treatment | Effect on Apoptosis | Effect on Mitochondrial Respiration (OCR) | Reference |

| DAOY | BT#9 | Significant increase in TUNEL-positive cells (1.7% to 35.3% at 48h) | Not specified | |

| D425 | BT#9 | Significant increase in TUNEL-positive cells (1.4% to 43.6% at 48h) | Dose-dependent decrease in basal respiration, ATP production, and maximal respiration | |

| D-54 MG | BT#9 | Not specified | Dose-dependent decrease in basal OCR | |

| U-251 MG | BT#9 | Not specified | Dose-dependent decrease in basal OCR | |

| PC-3 | Magmas knockdown | Increased susceptibility to ROS-mediated apoptosis | Not specified | |

| HEK293T | Magmas overexpression | Protection from staurosporine-induced apoptosis | Not specified |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Magmas and standard experimental workflows used to study its function.

Signaling Pathways

References

A Technical Guide to the Structural Binding of Magmas-IN-1 with the Magmas Protein

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor, Magmas-IN-1, and its target, the Magmas protein. This guide consolidates available quantitative data, outlines detailed experimental methodologies for assessing binding, and visualizes the associated cellular pathways and experimental workflows.

Introduction to Magmas Protein

Magmas is a highly conserved, nuclear-encoded mitochondrial protein essential for eukaryotic development.[1][2] Located at the inner mitochondrial membrane, it plays a critical role in the import of precursor proteins into the mitochondrial matrix.[1] Magmas is a component of the presequence translocase-associated motor (PAM), where it forms a stable subcomplex with the J-protein Pam18 (also known as DnaJC19 in humans).[1] This complex is tethered to the TIM23 translocon and is crucial for the ATPase activity of mitochondrial Hsp70 (mtHsp70), which powers the translocation of proteins across the inner membrane.[1] Due to its fundamental role in mitochondrial biogenesis and cell proliferation, and its overexpression in various cancers, Magmas has emerged as a promising target for therapeutic intervention.

This compound: A Novel Inhibitor

This compound (also referred to as compound 9 or BT#9 in scientific literature) is a small molecule inhibitor designed to target the Magmas protein. By binding to Magmas, this compound disrupts its function, leading to the modulation of mitochondrial activity and inhibition of cell proliferation. Its efficacy has been demonstrated in yeast and various cancer cell lines, highlighting its potential as a therapeutic agent.

Quantitative Binding Data

The binding affinity of this compound for the Magmas protein has been determined experimentally. This data is crucial for understanding the potency of the inhibitor and serves as a benchmark for the development of future analogs. The key quantitative data is summarized in the table below.

| Ligand | Target | Binding Affinity (Kd) | Method | Reference |

| This compound | Magmas Protein | 33 µM | Fluorometric Titration | Jubinsky PT, et al. (2011) |

Structural Binding Analysis

Direct structural visualization of the this compound and Magmas protein complex through techniques like X-ray crystallography has not been reported in the available scientific literature. However, molecular modeling studies have been performed. These computational analyses suggest that this compound binds to a predicted active site on the Magmas protein. The absence of an empirical co-crystal structure means that a detailed, experimentally verified map of the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) is not yet available.

Experimental Protocols

The determination of the binding affinity between this compound and the Magmas protein was achieved through fluorometric titration. While the original publication provides a summary of the method, this section details a representative protocol based on established principles of fluorescence-based binding assays.

Protocol: Fluorometric Titration for Measuring this compound and Magmas Binding

1. Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to the Magmas protein by measuring the change in intrinsic protein fluorescence upon ligand binding.

2. Materials:

-

Purified recombinant Magmas protein

-

This compound

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Fluorometer

-

High-precision micropipettes

-

Low-volume quartz cuvette or microplate

3. Method:

-

Preparation of Protein Solution:

-

Prepare a stock solution of purified Magmas protein in the assay buffer.

-

Determine the precise concentration of the protein stock solution using a reliable method such as UV-Vis spectrophotometry at 280 nm, employing the appropriate extinction coefficient.

-

Prepare a working solution of Magmas protein at a fixed concentration (e.g., 1-5 µM) in the assay buffer. This concentration should be kept constant across all measurements.

-

-

Preparation of Ligand Solution:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer.

-

Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. The final concentrations should typically span from at least one order of magnitude below to one order of magnitude above the expected Kd.

-

-

Fluorometric Titration:

-

Set the fluorometer to measure tryptophan fluorescence, with an excitation wavelength of approximately 280 nm and an emission scan range of 300-400 nm. The peak emission wavelength should be determined and used for subsequent measurements.

-

Add a fixed volume of the Magmas protein working solution to the cuvette or microplate well.

-

Record the baseline fluorescence of the protein solution.

-

Incrementally add small aliquots of the serially diluted this compound solutions to the protein solution.

-

After each addition, allow the system to reach equilibrium (typically a few minutes of incubation) and then record the fluorescence intensity at the peak emission wavelength.

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the protein's binding sites.

-

-

Data Analysis:

-

Correct the raw fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflow

To better understand the context and methodology of this compound's interaction with the Magmas protein, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Mitochondrial protein import pathway and the inhibitory action of this compound.

Caption: Workflow for determining the binding affinity of this compound to Magmas protein.

References

The Disruption of Mitochondrial Protein Import by Magmas-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial protein import machinery is an essential cellular process, critical for organelle function and overall cell viability. A key component of this machinery is the Mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling molecule (Magmas) , also known as Pam16 or Tim16. Magmas is a subunit of the TIM23 translocase complex of the inner mitochondrial membrane, where it plays a pivotal role in the import of nuclear-encoded proteins into the mitochondrial matrix.[1][2] Given its importance in cellular homeostasis and its overexpression in certain pathologies like cancer, Magmas has emerged as a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of the effect of Magmas-IN-1 (BT#9) , a small molecule inhibitor of Magmas, on mitochondrial protein import. We present available quantitative data, detailed experimental protocols for assessing inhibitor activity, and visual diagrams of the relevant pathways and workflows.

The Role of Magmas in Mitochondrial Protein Import

Magmas is a J-protein-like subunit of the presequence translocase-associated motor (PAM) of the TIM23 complex.[1] Its primary function is to regulate the ATPase activity of the mitochondrial heat shock protein 70 (mtHsp70), which provides the driving force for the translocation of precursor proteins into the mitochondrial matrix. Magmas forms a stable subcomplex with the J-protein DnaJC19 (also known as Pam18), and this heterodimer is crucial for tethering DnaJC19 to the TIM23 translocon. By modulating the interaction between DnaJC19 and mtHsp70, Magmas controls the ATP hydrolysis cycle that powers the import of proteins destined for the mitochondrial matrix. Disruption of Magmas function leads to defects in protein import, resulting in the accumulation of unprocessed precursor proteins and subsequent mitochondrial dysfunction.

Signaling Pathway of Magmas in the TIM23 Complex

Caption: Role of Magmas in the TIM23-mediated protein import pathway.

This compound (BT#9): A Small Molecule Inhibitor of Magmas

This compound, more commonly known as BT#9, is a novel small molecule inhibitor designed to target Magmas. BT#9 has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, which are often characterized by an upregulation of Magmas. The primary mechanism of action of BT#9 is believed to be the direct inhibition of Magmas, leading to a disruption of mitochondrial protein import and subsequent mitochondrial dysfunction.

Quantitative Data on the Effects of this compound (BT#9)

While direct quantitative data on the inhibition of the mitochondrial protein import process by BT#9 is limited in publicly available literature, valuable data on its target engagement and downstream cellular effects have been reported.

Table 1: Target Engagement of BT#9

| Parameter | Value | Method | Cell/System | Reference |

| Binding Affinity (Kd) | 33 µM | Fluorometric Titration | Purified Magmas Protein | (Cited in) |

Table 2: Cellular Effects of BT#9 in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Assay | Reference |

| D-54 MG | Glioblastoma | Cytotoxicity | ~5 µM (3 days) | MTT Assay | |

| U-251 MG | Glioblastoma | Cytotoxicity | ~5 µM (3 days) | MTT Assay | |

| DAOY | Medulloblastoma | Cell Growth Inhibition | IC50: 2.1 µM (72h) | MTT Assay | |

| D425 | Medulloblastoma | Cell Growth Inhibition | IC50: ~2 µM (72h) | MTT Assay | |

| HEY | Ovarian Cancer | Growth Inhibition | IC50: ~6 µM | WST-1 Assay | |

| ES2 | Ovarian Cancer | Growth Inhibition | IC50: ~7 µM | WST-1 Assay | |

| OVCAR5 | Ovarian Cancer | Growth Inhibition | IC50: ~10 µM | WST-1 Assay | |

| DU145 | Prostate Cancer | Reduced Viability | Significant at 10 µM | MTT Assay | |

| PC3 | Prostate Cancer | Reduced Viability | Significant at 10 µM | MTT Assay | |

| D-54 MG | Glioblastoma | Decreased Basal Respiration | 10 µM | Seahorse Assay | |

| U-251 MG | Glioblastoma | Decreased Basal Respiration | 10 µM | Seahorse Assay | |

| U-251 MG | Glioblastoma | Apoptosis Induction | 10 µM | Western Blot (Cleaved Caspase-3) |

Experimental Protocols

To assess the effect of this compound (BT#9) on mitochondrial protein import, a series of biochemical and cell-based assays can be employed.

In Vitro Mitochondrial Protein Import Assay

This assay directly measures the import of a radiolabeled precursor protein into isolated mitochondria.

Workflow Diagram:

Caption: Workflow for an in vitro mitochondrial protein import assay.

Detailed Protocol:

-

Preparation of Radiolabeled Precursor Protein:

-

Clone the cDNA of a mitochondrial precursor protein (e.g., ornithine transcarbamylase, OTC) into a vector suitable for in vitro transcription/translation (e.g., pSP65).

-

Perform in vitro transcription and translation using a commercially available kit (e.g., TNT® Coupled Reticulocyte Lysate System) in the presence of [³⁵S]-methionine.

-

-

Isolation of Mitochondria:

-

Harvest cultured cells (e.g., HEK293T, HeLa) and wash with PBS.

-

Resuspend the cell pellet in homogenization buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer.

-

Perform differential centrifugation to pellet the mitochondria. Wash the mitochondrial pellet and resuspend in a suitable buffer.

-

-

Import Reaction:

-

Pre-incubate isolated mitochondria (25-50 µg) in import buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH pH 7.2, 2 mM KH₂PO₄, 5 mM DTT, 2 mM ATP, 5 mM succinate) at 30°C for 5 minutes.

-

Add varying concentrations of this compound (BT#9) or vehicle control (DMSO) and incubate for a further 10 minutes.

-

Initiate the import reaction by adding the radiolabeled precursor protein lysate.

-

Incubate at 30°C for various time points (e.g., 5, 15, 30 minutes).

-

-

Protease Treatment and Analysis:

-

Stop the import reaction by placing the tubes on ice and adding a protease (e.g., Proteinase K) to a final concentration of 50 µg/mL to digest non-imported precursor proteins. Incubate on ice for 15 minutes.

-

Inhibit the protease by adding a protease inhibitor (e.g., PMSF).

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet in sample buffer, and separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen. Analyze the bands corresponding to the precursor and mature (imported and processed) forms of the protein using a phosphorimager.

-

Precursor Protein Accumulation Assay

This cell-based assay assesses the accumulation of unprocessed mitochondrial precursor proteins in response to inhibitor treatment.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (BT#9) or vehicle control for different time periods (e.g., 6, 12, 24 hours).

-

-

Mitochondrial Fractionation:

-

Harvest the cells and perform mitochondrial isolation as described in section 4.1.2 to obtain a mitochondrial-enriched fraction and a cytosolic fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both fractions.

-

Separate equal amounts of protein from the mitochondrial and cytosolic fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against a specific mitochondrial precursor protein (e.g., Hsp60, SDHA) and a mitochondrial loading control (e.g., TOM20, VDAC).

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities of the precursor and mature forms of the protein. An increase in the precursor-to-mature protein ratio in the mitochondrial fraction of treated cells indicates an import defect.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Workflow Diagram:

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to near confluency.

-

Treat the cells with this compound (BT#9) at a desired concentration or with a vehicle control for 1-2 hours at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Analysis:

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble Magmas protein at each temperature by Western blotting using a specific anti-Magmas antibody.

-

A shift in the melting curve to a higher temperature in the presence of BT#9 indicates stabilization of Magmas upon inhibitor binding.

-

Conclusion

This compound (BT#9) is a valuable tool for studying the role of Magmas in mitochondrial protein import and for exploring its therapeutic potential. While direct quantitative data on its inhibitory effect on the protein import machinery is still emerging, its demonstrated direct binding to Magmas and its profound downstream effects on mitochondrial function and cell viability strongly support its mechanism of action through the disruption of this essential cellular process. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of this compound and other potential inhibitors of mitochondrial protein import.

References

- 1. Role of Magmas in protein transport and human mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Magmas in protein transport and human mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial protein MAGAMAS as a target for GBM Therapy [escholarship.org]

- 4. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Magmas in Apoptosis and Cell Death Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magmas (Mitochondria-associated protein involved in granulocyte-macrophage colony-stimulating factor signal transduction), also known as PAM16, is a highly conserved and ubiquitously expressed mitochondrial protein essential for cell viability.[1][2] Initially identified for its role in mediating the proliferative effects of GM-CSF, recent research has unveiled its critical function as a key regulator in cell death and survival pathways.[1] As a subunit of the mitochondrial import inner membrane translocase (TIM23 complex), Magmas is integral to mitochondrial biogenesis.[1][3] However, its significance extends beyond protein import, establishing it as a potent anti-apoptotic factor and a regulator of cellular redox homeostasis. Its overexpression is a common feature in a variety of human cancers, including pituitary adenomas, prostate cancer, and gliomas, where it contributes to tumorigenesis by protecting malignant cells from apoptotic stimuli. This guide provides an in-depth analysis of the molecular mechanisms by which Magmas modulates apoptosis and other cell death modalities, presents quantitative data on its effects, details relevant experimental protocols, and explores its potential as a therapeutic target in oncology.

The Anti-Apoptotic Function of Magmas in the Intrinsic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a principal mechanism of programmed cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This pathway converges on the mitochondria, where a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins dictates the cell's fate. Upon receiving pro-apoptotic signals, Bax and Bak induce Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of intermembrane space proteins, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the systematic dismantling of the cell.

Magmas exerts its primary anti-apoptotic effect by intervening at a crucial mitochondrial checkpoint in this cascade.

2.1 Inhibition of Cytochrome C Release and Caspase Activation

Studies have demonstrated that the overexpression of Magmas confers significant protection against apoptotic stimuli like staurosporine. The core mechanism of this protection is the stabilization of the mitochondrial inner membrane and the prevention of MOMP.

-

Reduced Cytochrome C Translocation: In cells overexpressing Magmas, the pro-apoptotic stimulus-induced translocation of cytochrome c from the mitochondria to the cytoplasm is markedly reduced.

-

Inhibition of Caspase Cascade: By preventing the release of cytochrome c, Magmas effectively blocks the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3. This interference with the caspase cascade is a key component of its cytoprotective function.

Conversely, the silencing of Magmas via RNA interference renders cells, particularly cancer cells, more susceptible to pro-apoptotic signals, highlighting its essential role in cellular survival.

Signaling Pathway: Magmas's Role in Inhibiting Intrinsic Apoptosis

Caption: Magmas inhibits apoptosis by stabilizing mitochondria, thereby preventing cytochrome c release.

Magmas as a Critical Regulator of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, primarily within the mitochondria. While essential for cell signaling at low concentrations, excessive ROS levels induce oxidative stress, which can damage cellular components and trigger apoptosis. Magmas has been identified as a pivotal regulator of cellular redox homeostasis, providing cytoprotection against oxidative stress-mediated damage.

The function of Magmas as a ROS sensor and modulator appears to be independent of its role in protein import. This dual functionality underscores its importance in maintaining cellular health.

3.1 Mechanisms of ROS Regulation

-

Enhanced Electron Transport Chain (ETC) Activity: Magmas enhances the activity of ETC complexes. This optimization of electron flow reduces the leakage of electrons that would otherwise react with oxygen to form superoxide, a primary ROS.

-

Increased Antioxidant Enzyme Activity: Magmas promotes cellular tolerance to oxidative stress by boosting the activity of antioxidant enzymes, which are responsible for scavenging and neutralizing ROS.

-

Prevention of ROS-Mediated Apoptosis: By controlling both the production and scavenging of ROS, Magmas prevents the accumulation of oxidative damage that would otherwise lead to the induction of apoptosis. Studies show that siRNA-mediated knockdown of Magmas results in a significant (over 1.5-fold) increase in cellular ROS levels.

Logical Relationship: Magmas, ROS, and Cell Death

Caption: Magmas mitigates ROS levels, preventing oxidative stress-induced apoptosis and necrosis.

Magmas in Cancer and as a Therapeutic Target

The anti-apoptotic and ROS-regulating functions of Magmas make it a significant factor in tumorigenesis. Elevated expression of Magmas is observed in numerous malignancies, where it promotes survival and contributes to therapeutic resistance.

4.1 Overexpression in Cancer

| Cancer Type | Observation | Reference(s) |

| Pituitary Adenomas | Overexpressed in the majority of human cases and in mouse ACTH-secreting cell lines. | |

| Prostate Cancer | Expression levels increase in high-grade carcinoma and are linked to aggressiveness. | |

| Malignant Glioma | Overexpressed in patient tissue sections and xenografts. | |

| Ovarian Carcinoma | Increased expression noted in high-grade tumors. | |

| Breast Cancer | Overexpression observed in aggressive forms like triple-negative breast cancer. |

4.2 Therapeutic Inhibition of Magmas

The reliance of cancer cells on Magmas for survival makes it an attractive therapeutic target. A novel small molecule inhibitor, designated BT#9 , has been developed and evaluated for its anti-cancer effects.

-

Induction of Cell Death: BT#9 treatment downregulates Magmas protein levels, reduces cancer cell viability, and induces cell death. In glioma cells, BT#9 induces apoptosis, confirmed by a significant upregulation of cleaved caspase-3.

-

ROS-Mediated Necrosis: In prostate cancer cells, BT#9's primary mechanism of cell death is caspase-independent necrosis, driven by a massive accumulation of mitochondrial and intracellular ROS. This suggests that high levels of ROS, paradoxically, may inhibit caspase function and shift the cell death modality from apoptosis to necrosis.

-

Overcoming Chemoresistance: Sub-therapeutic inhibition of Magmas with BT#9 can re-sensitize docetaxel-resistant prostate cancer cells to chemotherapy. This is a crucial finding for treating advanced, resistant diseases.

4.3 Quantitative Effects of Magmas Modulation

| Experimental Condition | Cell Line(s) | Key Quantitative Finding | Apoptotic Marker(s) | Reference |

| Magmas Overexpression + Staurosporine | GH4C1 (Rat Pituitary Adenoma) | ~1.4-fold reduction in Caspase 3/7 activation vs. control. | Caspase 3/7 activity, Cytochrome c release, Caspase 9/3 activation. | |

| Magmas Silencing (siRNA) | Prostate Cancer Cells | >1.5-fold increase in ROS levels. | ROS levels. | |

| BT#9 Treatment (10 µM or 20 µM) | DU145, PC3 (Prostate Cancer) | No protection from cell death by pan-caspase inhibitor Z-VAD-FMK. | Cell viability, Apoptosis vs. Necrosis. | |

| BT#9 Treatment | Glioma Cell Lines | Significant up-regulation of cleaved caspase-3. | Cleaved Caspase-3, Apoptosis (Flow Cytometry). |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of Magmas's role in apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

5.1 Western Blot Analysis for Apoptotic Proteins

-

Cell Lysis: Treat cells as required. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For cytochrome c release, perform subcellular fractionation to separate mitochondrial and cytosolic fractions.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Magmas, anti-cleaved caspase-3, anti-PARP, anti-cytochrome c, anti-Bax, anti-Bcl2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to a loading control like β-actin or GAPDH.

5.2 Caspase Activity Assay (Fluorometric)

-

Cell Treatment and Lysis: Plate cells in a 96-well plate and treat as required. Lyse cells using the buffer provided in a commercial caspase activity assay kit (e.g., for Caspase-3/7 or Caspase-9).

-

Substrate Reaction: Add the fluorogenic caspase substrate (e.g., DEVD-AFC for Caspase-3/7) to each well containing cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

-

Data Analysis: Quantify the fold-change in caspase activity relative to untreated controls.

5.3 Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Culture cells on plates or coverslips and apply experimental treatments.

-

Probe Loading: Wash cells with warm PBS or HBSS. Incubate cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer (FITC channel), or confocal microscope.

-

Data Analysis: Quantify the mean fluorescence intensity and express it as a percentage or fold-change relative to the control group. A positive control (e.g., H₂O₂) is recommended.

5.4 Experimental Workflow Diagram

Caption: A typical workflow for investigating the role of Magmas in apoptosis.

Conclusion and Future Directions

Magmas is a multifaceted protein that plays a central role in mitochondrial function and the regulation of cell death. Its well-documented anti-apoptotic activities, mediated through the stabilization of mitochondria against intrinsic death signals and the meticulous control of cellular ROS levels, position it as a critical survival factor. The frequent overexpression of Magmas in various cancers underscores its importance in tumorigenesis and its potential as a high-value therapeutic target. The development of inhibitors like BT#9, which can induce cancer cell death and reverse chemoresistance, represents a promising avenue for novel anti-cancer strategies.

Future research should focus on:

-

Elucidating the precise molecular interactions between Magmas and other components of the mitochondrial permeability transition pore (mPTP) and the Bcl-2 family proteins.

-

Investigating the role of Magmas in other forms of programmed cell death , such as necroptosis and ferroptosis.

-

Developing more potent and specific Magmas inhibitors for clinical translation, potentially in combination with existing chemotherapies or targeted agents to overcome treatment resistance in aggressive cancers.

Understanding the intricate roles of Magmas in cell death pathways will continue to provide valuable insights for both basic research and the development of next-generation cancer therapeutics.

References

- 1. Magmas Overexpression Inhibits Staurosporine Induced Apoptosis in Rat Pituitary Adenoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Magmas in protein transport and human mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Magmas-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of Magmas-IN-1, a small molecule inhibitor of the mitochondrial protein Magmas. This document details the quantitative data from various cell-based assays, outlines the experimental protocols utilized in these studies, and presents visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound, also referred to as BT#9 in the scientific literature, has demonstrated anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability and cytotoxicity assays are summarized in the tables below. Additionally, the binding affinity of this compound to its target, the Magmas protein, has been quantified.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Citation |

| DAOY | Medulloblastoma | 24 hours | 3.6 | [1][2] |

| 48 hours | 2.3 | [1][2] | ||

| 72 hours | 2.1 | [1] | ||

| D425 | Medulloblastoma | 24 hours | 3.4 | |

| 48 hours | 2.2 | |||

| 72 hours | 2.1 | |||

| D54MG | Glioblastoma | - | 6.6 | |

| U251 | Glioblastoma | - | 5.0 | |

| LN-229 | Glioblastoma | - | 6.5 | |

| DU145 | Prostate Cancer | 48 hours | ~10 | |

| PC3 | Prostate Cancer | 48 hours | ~10 |

Table 2: Binding Affinity of this compound

| Parameter | Value | Method | Citation |

| Dissociation Constant (Kd) | 33 µM | Fluorometric Titration |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments conducted to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Vybrant® MTT Cell Proliferation Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. V-13154) or equivalent.

-

96-well tissue culture plates.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Dimethyl sulfoxide (DMSO) or SDS-HCl solution.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of a 12 mM MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.

-

Mix thoroughly by pipetting.

-

Read the absorbance at 570 nm using a microplate reader.

-

Mitochondrial Respiration Assay (Seahorse Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

-

Materials:

-

Seahorse XF Cell Mito Stress Test Kit (e.g., Agilent, Cat. No. 103015-100).

-

Seahorse XF96 or similar instrument.

-

Seahorse XF cell culture microplates.

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

-

One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.

-

Load the sensor cartridge with the mitochondrial inhibitors. Recommended final concentrations in the wells are typically:

-

Port A: Oligomycin (e.g., 1.0 - 2.0 µM)

-

Port B: FCCP (e.g., 0.5 - 2.0 µM, requires optimization for each cell line)

-

Port C: Rotenone/Antimycin A (e.g., 0.5 µM)

-

-

Calibrate the Seahorse XF instrument.

-

Place the cell culture microplate in the instrument and initiate the assay. The instrument will sequentially inject the inhibitors and measure the OCR in real-time.

-

Protein-Ligand Binding Assay (Fluorometric Titration)

This method is used to determine the binding affinity (Kd) between a protein and a ligand by measuring changes in fluorescence upon their interaction.

-

General Procedure:

-

Prepare a solution of the purified Magmas protein at a known concentration.

-

Prepare a stock solution of this compound.

-

In a fluorometer cuvette, add the Magmas protein solution.

-

Sequentially add increasing concentrations of this compound to the protein solution.

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity. The intrinsic tryptophan fluorescence of the protein is often monitored.

-

The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Magmas and the general workflows of the in vitro experiments described.

References

Methodological & Application

Magmas-IN-1: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magmas (Mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling protein), also known as TIMM16, is a critical component of the TIM23 translocase complex in the inner mitochondrial membrane. This protein plays a crucial role in the import of nuclear-encoded proteins into the mitochondrial matrix.[1][2][3] Elevated expression of Magmas has been observed in various cancers, including prostate cancer and glioma, where it is associated with increased cell proliferation and resistance to apoptosis.[4][5] Consequently, the inhibition of Magmas has emerged as a promising therapeutic strategy for cancer treatment.

Magmas-IN-1 and its closely related analog, BT#9, are small molecule inhibitors designed to target the function of the Magmas protein. By disrupting the mitochondrial protein import machinery, these inhibitors induce cellular stress, leading to decreased cell viability and the induction of cell death, primarily through a reactive oxygen species (ROS)-mediated, caspase-independent necrotic pathway. These compounds have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making them valuable tools for cancer research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the Magmas inhibitor BT#9 in various cancer cell lines, as determined by MTT assay. It is important to note that IC50 values can be influenced by the specific assay conditions, including the cell line, treatment duration, and the viability assay used.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| DAOY | Medulloblastoma | 24h | 3.6 | |

| 48h | 2.3 | |||

| 72h | 2.1 | |||

| D425 | Medulloblastoma | 24h | 4.2 | |

| 48h | 2.8 | |||

| 72h | 2.5 | |||

| D-54 MG | Malignant Glioma | 72h | ~5 | |

| U-251 MG | Malignant Glioma | 72h | ~10 | |

| U-118 MG | Malignant Glioma | 24h | >20 | |

| 48h | ~20 | |||

| 72h | ~15 | |||

| PC3 | Prostate Cancer | 24h | ~15 | |

| 48h | ~10 | |||

| DU145 | Prostate Cancer | 24h | ~18 | |

| 48h | ~12 | |||

| LNCaP | Prostate Cancer | 24h | >20 | |

| 48h | ~18 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its application in cell culture.

References

- 1. Role of Magmas in protein transport and human mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) Role of Magmas in protein transport and human mitochondria biogenesis (2010) | Devanjan Sinha | 67 Citations [scispace.com]

- 3. Role of Magmas in protein transport and human mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magmas Inhibition in Prostate Cancer: A Novel Target for Treatment-Resistant Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Magmas-IN-1 in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor. Recent research has identified Mitochondria-associated protein involved in granulocyte-macrophage colony-stimulating factor signal transduction (Magmas) as a promising therapeutic target in glioblastoma. Magmas is overexpressed in glioma cells and plays a crucial role in cell survival, mitochondrial protein import, and regulation of reactive oxygen species (ROS).[1] Inhibition of Magmas has been shown to decrease cell proliferation, induce apoptosis, and block migration and invasion in glioblastoma cell lines.[1][2] This document provides detailed application notes and protocols for the use of Magmas-IN-1, a small molecule inhibitor of Magmas (exemplified by the compound BT#9), in glioblastoma cell line research.

Mechanism of Action

This compound functions by inhibiting the Magmas protein, which is a component of the TIM23 translocase complex in the inner mitochondrial membrane. This inhibition disrupts mitochondrial protein import, leading to impaired mitochondrial respiration and an increase in cytotoxic reactive oxygen species (ROS).[1] The subsequent cellular stress triggers apoptotic pathways, ultimately leading to cancer cell death.

Data Presentation

Table 1: Cytotoxicity of Magmas Inhibitor BT#9 in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (µM) after 72h | Reference |

| D-54 MG | Human Glioblastoma | ~2.5 | [3] |

| U-251 MG | Human Glioblastoma | ~5.0 | |

| U-118 MG | Human Glioblastoma | Not explicitly stated, but significant growth inhibition observed | |

| LN-229 | Human Glioblastoma | 6.5 | |

| DB70 | Patient-Derived Glioblastoma | 6.6 | |

| DB93 | Patient-Derived Glioblastoma | 3.5 | |

| HuTuP01 | Human Glioblastoma Stem Cell | Significant growth inhibition observed | |

| 1123 Mes | Murine Embryonal Stem Cell | Significant growth inhibition observed | |

| 83 Mes | Murine Embryonal Stem Cell | Significant growth inhibition observed |

Table 2: Effect of Magmas Inhibitor BT#9 on Mitochondrial Respiration in Glioblastoma Cell Lines

| Cell Line | Treatment | Effect on Oxygen Consumption Rate (OCR) | Effect on Extracellular Acidification Rate (ECAR) | Reference |

| D-54 MG | 2.5 µM and 10 µM BT#9 for 48h | Dose-dependent decrease | Significant decrease at 10 µM | |

| U-251 MG | 2.5 µM and 10 µM BT#9 for 48h | Dose-dependent decrease | Mild decrease |

Experimental Protocols

References

- 1. Identification of new hit to lead magmas inhibitors as potential therapeutics for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical assessment of MAGMAS inhibitor as a potential therapy for pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Magmas-IN-1 in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic and treatment-resistant prostate cancer continues to present a significant clinical challenge. A promising therapeutic target in this landscape is the mitochondrial-associated protein MAGMAS (Mitochondria-Associated Granulocyte-Macrophage Colony-Stimulating Factor Signaling Molecule).[1][2] MAGMAS is a highly conserved, essential protein that is overexpressed in aggressive prostate cancer and is linked to the aggressiveness of the disease.[1][2] This document provides detailed application notes and protocols for the use of Magmas-IN-1 (also referred to as BT#9), a novel inhibitor of MAGMAS, in prostate cancer research.

MAGMAS plays a crucial role in cell survival by facilitating the import of nuclear-encoded proteins into the mitochondrial matrix and acting as a scavenger of reactive oxygen species (ROS).[3] Its overexpression in prostate cancer, particularly in docetaxel-resistant cell lines, contributes to chemoresistance. Inhibition of MAGMAS with this compound has been shown to downregulate MAGMAS expression, reduce cell viability, and induce apoptotic and necrotic cell death in prostate cancer cells, suggesting its potential as a therapeutic strategy to overcome treatment resistance.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of oxidative stress. Inhibition of MAGMAS disrupts mitochondrial function, leading to an accumulation of mitochondrial and intracellular ROS. This increase in ROS triggers a caspase-independent necrotic cell death pathway. In some contexts, caspase-dependent apoptosis is also observed. Furthermore, inhibition of MAGMAS has been shown to resensitize chemoresistant prostate cancer cells to docetaxel.

Data Presentation

Table 1: Effects of this compound (BT#9) on Prostate Cancer Cell Viability

| Cell Line | Treatment | Concentration | Time Point | Effect on Cell Viability | Reference |

| DU145 | This compound (BT#9) | 10 µM | 24, 48, 72 h | Significant downregulation of Magmas protein | |

| DU145 | This compound (BT#9) | 1, 10, 20 µM | 24, 48 h | Significant decrease in viability | |

| PC3 | This compound (BT#9) | 1, 10, 20 µM | 24, 48 h | Significant decrease in viability | |

| LNCaP | This compound (BT#9) | 1, 10, 20 µM | 24, 48 h | Significant decrease in viability | |

| WPMY-1 (normal) | This compound (BT#9) | 5, 10, 20 µM | 24, 48 h | Little effect on viability |

Table 2: Effect of this compound (BT#9) on Chemosensitization in Docetaxel-Resistant Prostate Cancer Cells

| Cell Line | Treatment | Effect | Reference |

| PC3-DR | 5 µM BT#9 + 10 nM Docetaxel | Significantly reduced colony formation by 37% | |

| DU145-DR | 5 µM BT#9 + 1 nM Docetaxel | Significantly reduced colony formation by approximately 40% |

Mandatory Visualization

Caption: Signaling pathway of this compound in prostate cancer cells.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and findings from studies on this compound.

Materials:

-

Prostate cancer cell lines (e.g., DU145, PC3, LNCaP) and a normal prostate cell line (e.g., WPMY-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (BT#9)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 20 µM) in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol provides a general framework for assessing MAGMAS protein levels.

Materials:

-

Prostate cancer cells

-

This compound (BT#9)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MAGMAS

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) for desired time points (e.g., 24, 48, 72 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MAGMAS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

Clonogenic Assay

This protocol is to assess the long-term effects of this compound on cell survival and proliferation.

Materials:

-

Prostate cancer cells

-

Complete culture medium

-

This compound (BT#9)

-

Docetaxel (for chemosensitization studies)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound, docetaxel, or a combination of both.

-

Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.

-